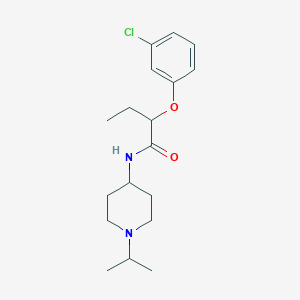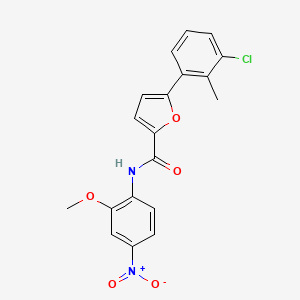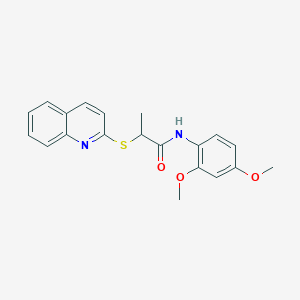![molecular formula C24H29F2NO4 B5158729 ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as JNJ-42153605, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound was first synthesized by scientists at Janssen Research & Development, LLC, and has since been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate is still under investigation, but it is believed to work by modulating the activity of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor and the dopamine D2 receptor, both of which are involved in regulating neurotransmitter release and neuronal activity. By modulating the activity of these receptors, this compound may help to restore normal brain function in diseases characterized by cognitive impairment and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in the brain, which may help to reduce neuroinflammation and improve cognitive function. Additionally, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are important for normal brain function.
実験室実験の利点と制限
One of the major advantages of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate for lab experiments is its high purity and stability, which makes it a reliable compound for use in preclinical studies. Additionally, this compound has been extensively characterized in terms of its pharmacological properties, making it a valuable tool for investigating the mechanisms of action of various diseases. However, one limitation of this compound is that its effects may vary depending on the specific disease or condition being studied, which may limit its generalizability to other diseases.
将来の方向性
There are several future directions for research on ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is in its potential as a therapeutic agent for Alzheimer's disease, as preclinical studies have shown promising results in improving cognitive function and reducing neuroinflammation. Additionally, further investigations into the mechanism of action of this compound may help to identify new drug targets for the treatment of various neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which will be an important step in translating these preclinical findings into clinical practice.
合成法
The synthesis of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves a multi-step process, starting with the reaction of 2,3-difluorobenzaldehyde with 1,4-dimethoxybenzene to form the intermediate compound. This intermediate is then reacted with piperidine and ethyl chloroformate to yield the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.
科学的研究の応用
Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has shown promising results in improving cognitive function, reducing neuroinflammation, and modulating neurotransmitter systems. These findings have led to further investigations into the mechanism of action of this compound and its potential as a therapeutic agent.
特性
IUPAC Name |
ethyl 1-[[2-(difluoromethoxy)phenyl]methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2NO4/c1-3-30-22(28)24(16-18-7-6-9-20(15-18)29-2)11-13-27(14-12-24)17-19-8-4-5-10-21(19)31-23(25)26/h4-10,15,23H,3,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELHXRSXPQHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC(F)F)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5158659.png)

![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)

![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)
![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)

